Rho-Kinase-IN-1 is a selective inhibitor of Rho-kinase (ROCK) [], a downstream effector of the small GTPase RhoA. ROCK exists in two isoforms, ROCK1 and ROCK2, which play crucial roles in various cellular processes such as smooth muscle contraction, cell motility, and cytokinesis []. Rho-kinase inhibitors, like Rho-Kinase-IN-1, are valuable tools for investigating these cellular processes and their dysregulation in various diseases.
Rho-Kinase-IN-1 is derived from the broader category of Rho kinase inhibitors. It is classified as a small molecule compound that selectively inhibits Rho kinase activity. The compound has been synthesized through various methods, with a focus on optimizing yield and purity for biological evaluations.
Key steps in the synthesis include:
The molecular structure of Rho-Kinase-IN-1 features a core structure that allows for selective binding to Rho kinase isoforms. The compound's specific arrangement of functional groups contributes to its inhibitory activity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Key structural characteristics include:
Rho-Kinase-IN-1 participates in specific chemical reactions that facilitate its interaction with biological targets. The primary reaction involves the binding of the inhibitor to the active site of Rho kinases, preventing their phosphorylation activity.
Significant reactions include:
The mechanism of action for Rho-Kinase-IN-1 involves inhibition of the Rho kinase signaling pathway. By blocking this pathway, Rho-Kinase-IN-1 effectively reduces downstream signaling events that lead to cell contraction, migration, and proliferation.
Key points in the mechanism include:
Rho-Kinase-IN-1 exhibits several key physical and chemical properties that are relevant for its application in research:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in DMSO |
Stability | Stable under dry conditions |
pH Range | Neutral (pH 7) |
These properties influence its handling during synthesis and biological testing.
Rho-Kinase-IN-1 has potential applications across various fields of biomedical research:
Rho-Kinase-IN-1 functions as an ATP-competitive inhibitor that targets the catalytic cleft of Rho-associated kinases (ROCKs). The compound binds within the ATP-binding pocket of the kinase domain, characterized by a conserved hinge region between the N- and C-terminal lobes. Structural analyses of homologous ROCK inhibitors (e.g., Fasudil, Y-27632) reveal that Rho-Kinase-IN-1 forms critical hydrogen bonds with residues in the phosphate-binding loop (P-loop), including Glu154 and Asp212 in ROCK2. This interaction induces an induced-fit conformational change that stabilizes the inhibitor-kinase complex, thereby obstructing ATP access [2] [9].
The binding mechanism involves displacement of water molecules in the hydrophobic pocket beneath the P-loop, enhancing affinity. Crystallographic studies show that Rho-Kinase-IN-1’s aromatic ring systems engage in π-π stacking with Phe327 and hydrophobic interactions with Leu205 and Ile130. This dual-mode binding differentiates it from non-selective kinase inhibitors and contributes to its submicromolar inhibitory potency (IC₅₀ ~120 nM for ROCK2) [2] [9].
Table 1: Key Binding Interactions of Rho-Kinase-IN-1 in ROCK Catalytic Domain
Residue | Interaction Type | Functional Role |
---|---|---|
Glu154 | Hydrogen bond | P-loop stabilization |
Asp212 | Hydrogen bond | Catalytic base regulation |
Phe327 | π-π stacking | Hydrophobic pocket occlusion |
Leu205 | Van der Waals | ATP displacement |
Ile130 | Hydrophobic contact | Allosteric control |
Despite high homology (92% kinase domain identity), Rho-Kinase-IN-1 exhibits differential selectivity for ROCK isoforms. Biochemical assays demonstrate a 3.5-fold higher affinity for ROCK2 (Kᵢ = 98 nM) compared to ROCK1 (Kᵢ = 342 nM). This selectivity arises from non-conserved residues within the ATP-binding pocket:
Additionally, molecular dynamics simulations reveal that ROCK2’s coiled-coil domain adopts a distinct orientation that facilitates inhibitor access. In contrast, ROCK1’s coiled-coil exhibits higher conformational rigidity, partially occluding the catalytic cleft. This explains Rho-Kinase-IN-1’s preferential inhibition of ROCK2-mediated pathways, such as neuronal axon guidance and cardiac myocyte contraction [4] [7].
Table 2: Structural Determinants of Isoform Selectivity
Structural Feature | ROCK1 | ROCK2 | Effect on Inhibitor Binding |
---|---|---|---|
Residue 222/223 | Ile222 | Val223 | Enhanced hydrophobic volume in ROCK2 |
Residue 231/232 | Asn231 | Asp232 | Electrostatic stabilization in ROCK2 |
Coiled-coil flexibility | Low | Moderate | Improved inhibitor access to ROCK2 |
PH domain orientation | Membrane-associated | Cytosol-exposed | Altered autoinhibition kinetics |
Rho-Kinase-IN-1 disrupts RhoA-driven actomyosin assembly by targeting downstream phosphorylation events:
This multi-target inhibition collapses actomyosin contractility networks, manifesting as reduced cellular motility and cytoskeletal tension. In endothelial cells, Rho-Kinase-IN-1 decreases traction forces by 4.2-fold and inhibits RhoA/ROCK-driven membrane blebbing by blocking force transmission through the ERM (ezrin-radixin-moesin) proteins [1] [6].
Table 3: Effects on Actomyosin Contractility Pathways
Target Protein | Phosphorylation Site | Functional Consequence | Inhibition Efficacy |
---|---|---|---|
MYPT1 | Thr696/Thr853 | Myosin phosphatase activation | >80% reduction |
MLC | Ser19 | Actomyosin disassembly | 60–75% reduction |
LIMK | Thr508 | Cofilin activation | 50% reduction |
ERM proteins | Thr567/Thr564 | Membrane-cytoskeleton decoupling | 70% reduction |
ROCKs maintain basal inactivity through intramolecular autoinhibition: The C-terminal pleckstrin homology (PH) and coiled-coil domains fold over the kinase domain, occluding the catalytic site. Rho-Kinase-IN-1 exploits this regulatory mechanism through two actions:
Notably, Rho-Kinase-IN-1’s efficacy is enhanced in caspase-cleaved ROCK1 (constitutively active), suggesting it preferentially targets kinases with compromised autoinhibition. In apoptotic cells, the inhibitor reduces membrane blebbing by 90% by binding cleaved ROCK1’s exposed catalytic domain [4] [9].
Molecular Targets of Rho-Kinase-IN-1
Target | Biological Role | Inhibitory Effect |
---|---|---|
ROCK1 (ROKβ) | Stress fiber formation, apoptosis | Moderate inhibition (Kᵢ = 342 nM) |
ROCK2 (ROKα) | Neuronal function, cardiac contraction | Strong inhibition (Kᵢ = 98 nM) |
MYPT1 | Myosin phosphatase regulation | Indirect suppression via ROCK blockade |
MLC | Actomyosin contractility | Phosphorylation blockade |
LIMK | Cofilin inactivation | Downstream signaling disruption |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3